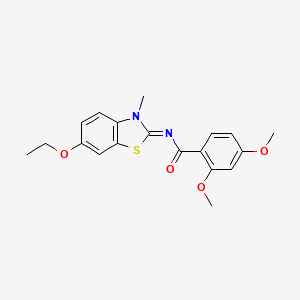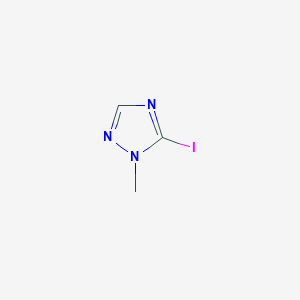![molecular formula C15H12BrNO6 B2792649 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid CAS No. 1993249-65-2](/img/structure/B2792649.png)
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid” is a derivative of benzoic acid . It is a complex organic compound that contains bromine, methoxy, nitrobenzyl, and carboxylic acid functional groups .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound has a molecular weight of 276.04 . The InChI code for the compound is1S/C8H6BrNO5/c1-15-7-2-4 (8 (11)12)6 (10 (13)14)3-5 (7)9/h2-3H,1H3, (H,11,12) . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 276.04 . It is a brown solid at room temperature . It is stored at a temperature of 0-5°C .Applications De Recherche Scientifique
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid has a wide range of applications in scientific research. It is used as a substrate for the synthesis of various organic compounds, such as nitroalkenes, nitroarenes, and nitrobenzyl esters. It is also used as a reagent in the synthesis of a variety of biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, this compound is used as a substrate for the synthesis of various fluorescent probes, which are used in the study of biological processes, such as protein folding and enzyme activity.
Mécanisme D'action
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid is an electrophilic reagent, meaning it can react with nucleophilic compounds such as amines, alcohols, and thiols. The reaction occurs via a nucleophilic substitution mechanism, in which the electron-rich nucleophile attacks the electron-deficient electrophile. This reaction results in the formation of a new covalent bond between the nucleophile and the electrophile.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, in vivo studies have shown that this compound can reduce inflammation in mouse models of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid is a useful reagent for laboratory experiments due to its stability, low toxicity, and ease of synthesis. Additionally, this compound is relatively inexpensive and can be stored at room temperature. However, the compound is highly reactive and can react with other compounds in the reaction mixture, which may lead to unwanted side reactions.
Orientations Futures
In the future, 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid may be further studied for its potential therapeutic applications, such as the treatment of inflammatory diseases. Additionally, this compound may be used to synthesize novel, biologically active compounds, such as inhibitors of enzymes involved in disease processes. Furthermore, this compound may be used to synthesize fluorescent probes for the study of biological processes, such as protein folding and enzyme activity. Finally, this compound may be used as a substrate for the synthesis of other organic compounds, such as nitroalkenes, nitroarenes, and nitrobenzyl esters.
Méthodes De Synthèse
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid can be synthesized using a variety of methods, including direct bromination of 4-nitrobenzoic acid, nucleophilic substitution of 4-nitrobenzyl bromide, and the reaction of 4-nitrobenzyl alcohol with bromoacetyl bromide. The most common method of synthesis involves the reaction of 4-nitrobenzyl alcohol with bromoacetyl bromide in the presence of a base, such as potassium carbonate.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO6/c1-22-13-6-11(15(18)19)12(16)7-14(13)23-8-9-2-4-10(5-3-9)17(20)21/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFLTBJVGVMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792568.png)
![Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2792571.png)
![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2792572.png)
![3-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2792573.png)
![8-allyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792574.png)
![1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2792575.png)
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2792576.png)
![4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2792577.png)




![3-[(4-Bromophenoxy)methyl]benzohydrazide](/img/structure/B2792586.png)
![5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide](/img/structure/B2792589.png)